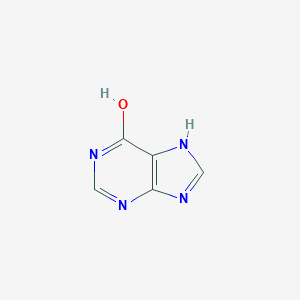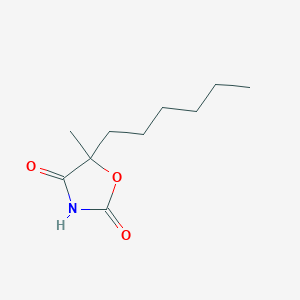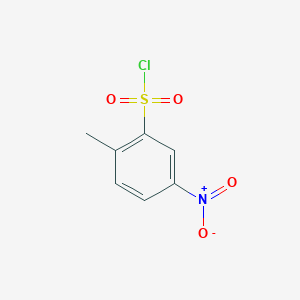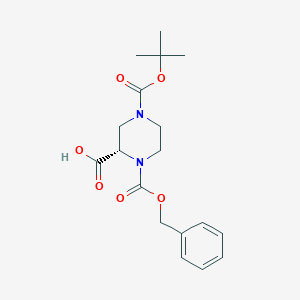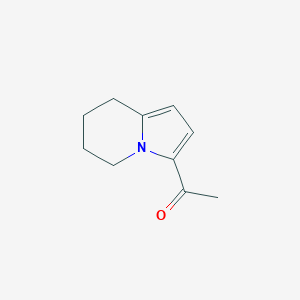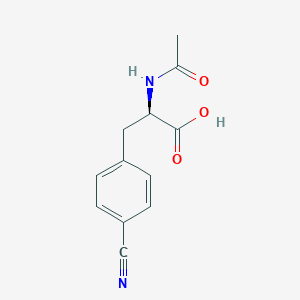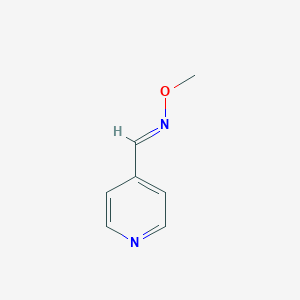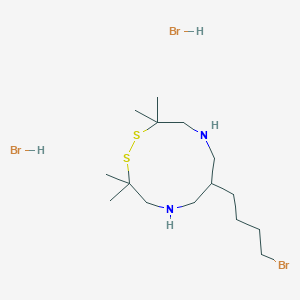
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane, also known as BBDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. BBDTC is a cyclic sulfur-nitrogen compound that contains a macrocyclic ring structure. This compound is synthesized using a relatively simple method and has been used in various scientific research applications.
Mécanisme D'action
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane functions as a chelating agent by forming a complex with metal ions. The macrocyclic ring structure of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane allows it to bind to metal ions in a specific manner, forming a stable complex. This complex can then be used in various applications such as metal extraction or as a contrast agent for MRI.
Effets Biochimiques Et Physiologiques
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a relatively new compound, and further research is needed to fully understand its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in lab experiments is its high affinity for metal ions. This property makes it an excellent chelating agent for metal extraction and purification. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is that it has not been extensively studied in living organisms, and its effects on human health are not fully understood.
Orientations Futures
There are several future directions for research on 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane. One area of research is the development of new materials for electronic devices using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane as a precursor. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have unique electronic properties, and its incorporation into electronic materials could lead to the development of new technologies. Another area of research is the use of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in the development of new contrast agents for MRI. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions, and its incorporation into contrast agents could improve the sensitivity and specificity of MRI. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane on living organisms. This research could lead to the development of new applications for 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Conclusion
In conclusion, 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a unique chemical compound that has gained attention in scientific research due to its high affinity for metal ions and unique properties. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications such as metal extraction, the development of contrast agents for MRI, and the synthesis of new materials for electronic devices. Further research is needed to fully understand the potential applications of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Méthodes De Synthèse
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is synthesized by reacting 1,2-diaminoethane with 1,4-dibromobutane in the presence of sulfur and a catalyst. The reaction forms a macrocyclic ring structure that contains both sulfur and nitrogen atoms. The resulting compound is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications due to its unique properties. One of its most common uses is as a chelating agent for metal ions. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions such as copper, zinc, and nickel, and can be used to extract these ions from various sources. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has also been used in the development of contrast agents for magnetic resonance imaging (MRI) and in the synthesis of new materials for electronic devices.
Propriétés
Numéro CAS |
129915-24-8 |
|---|---|
Nom du produit |
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane |
Formule moléculaire |
C15H33Br3N2S2 |
Poids moléculaire |
545.3 g/mol |
Nom IUPAC |
7-(4-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane;dihydrobromide |
InChI |
InChI=1S/C15H31BrN2S2.2BrH/c1-14(2)11-17-9-13(7-5-6-8-16)10-18-12-15(3,4)20-19-14;;/h13,17-18H,5-12H2,1-4H3;2*1H |
Clé InChI |
KMXRYUCLHHUOPY-UHFFFAOYSA-N |
SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
SMILES canonique |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
Autres numéros CAS |
129915-24-8 |
Synonymes |
7-(4'-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane 7-BBTDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



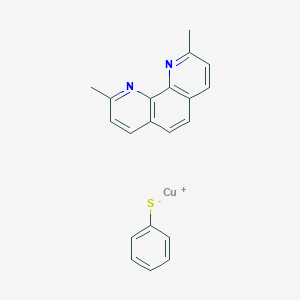
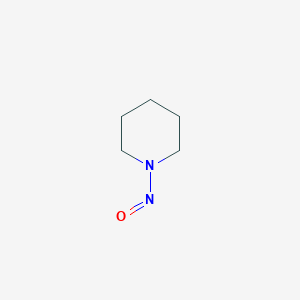
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
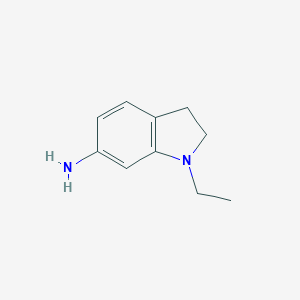
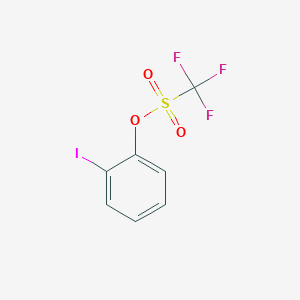
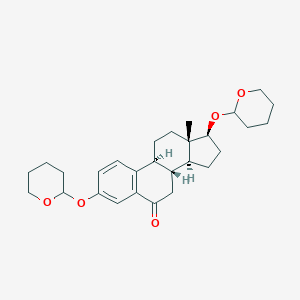
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
